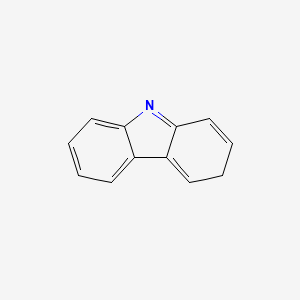

3H-carbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3H-carbazole |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3-8H,2H2 |

InChI Key |

YWYHKRGWAKXZRM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=NC3=CC=CC=C3C2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Tautomerism of 3H-Carbazole to 9H-Carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. While 9H-carbazole is the well-known and thermodynamically stable tautomer, the existence and potential role of its tautomeric forms, such as 3H-carbazole, remain a subject of theoretical interest. This technical guide provides an in-depth exploration of the tautomeric relationship between this compound and 9H-carbazole. In the absence of extensive direct experimental data for this specific tautomerism, this document leverages established principles of prototropic tautomerism, computational chemistry predictions, and standard experimental methodologies to offer a comprehensive theoretical framework. This guide is intended to serve as a foundational resource for researchers investigating carbazole chemistry, particularly in the context of drug design and development where tautomeric forms can significantly influence biological activity.

Introduction to Carbazole Tautomerism

Carbazole is a tricyclic aromatic heterocycle that serves as a core structural motif in a multitude of biologically active compounds and functional organic materials. The most common and stable form is 9H-carbazole, where the hydrogen atom is bonded to the nitrogen atom. Prototropic tautomerism in carbazole involves the migration of this proton from the nitrogen atom to a carbon atom on the aromatic ring, accompanied by a rearrangement of double bonds. This guide focuses on the tautomeric equilibrium between 9H-carbazole and one of its potential isomers, this compound.

While 9H-carbazole is aromatic and thus highly stable, this compound is a non-aromatic isomer. This inherent instability suggests that the equilibrium would overwhelmingly favor the 9H-form. However, understanding the potential for even transient existence of this compound is crucial, as enzymatic environments or specific intermolecular interactions in drug-receptor binding could potentially stabilize this less favored tautomer, leading to significant biological consequences.

Theoretical Framework of the 3H- to 9H-Carbazole Tautomerism

The tautomerization of this compound to 9H-carbazole is a prototropic shift, which can be catalyzed by acids or bases. The process involves the transfer of a proton from the C3 position to the nitrogen atom.

Predicted Quantitative Data

Due to the scarcity of direct experimental studies on this specific tautomerism, the following table presents theoretically predicted data based on computational chemistry principles (Density Functional Theory, DFT). These values should be considered as estimates to guide experimental design.

| Parameter | Predicted Value | Method of Prediction |

| Relative Energy (ΔE) | 9H-carbazole is predicted to be significantly more stable than this compound. | DFT Calculations (e.g., B3LYP/6-311++G(d,p)) |

| Equilibrium Constant (K_eq) | K_eq = [9H-carbazole]/[this compound] >> 1 | Calculated from ΔG = -RTln(K_eq) |

| Predicted ¹H NMR Shifts (ppm) | This compound: Aliphatic protons at C3; altered aromatic shifts. 9H-Carbazole: Characteristic aromatic and N-H proton shifts. | DFT-based NMR prediction |

| Predicted ¹³C NMR Shifts (ppm) | This compound: sp³ hybridized C3; distinct aromatic carbon signals. 9H-Carbazole: All aromatic carbon signals. | DFT-based NMR prediction |

| Predicted IR Frequencies (cm⁻¹) | This compound: C-H stretch of sp³ carbon. 9H-Carbazole: N-H stretch. | DFT frequency calculations |

Experimental Protocols for Studying Carbazole Tautomerism

The following are detailed methodologies for key experiments that could be employed to study the tautomerism of this compound to 9H-carbazole.

Synthesis of Substituted 3H-Carbazoles

As this compound is highly unstable, a potential strategy to study this tautomer is through the synthesis of derivatives with substituents at the C3 position that may hinder immediate tautomerization.

Protocol:

-

Starting Material: A suitably substituted indole derivative.

-

Reaction: A [4+2] cycloaddition reaction with a dienophile, followed by an oxidation step.

-

Purification: Rapid column chromatography at low temperatures to isolate the this compound derivative.

-

Characterization: Immediate analysis by low-temperature NMR spectroscopy to confirm the structure before tautomerization occurs.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the presence of both tautomers and determine their relative populations.

-

Protocol:

-

Dissolve the synthesized carbazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra at various temperatures, starting from low temperatures (e.g., -50 °C) and gradually increasing.

-

Monitor for the appearance of new signals corresponding to the 9H-tautomer and the disappearance of signals for the 3H-tautomer.

-

The ratio of the integrals of characteristic peaks for each tautomer can be used to determine the equilibrium constant at different temperatures.

-

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To observe the difference in the electronic transitions between the two tautomers.

-

Protocol:

-

Prepare a dilute solution of the carbazole derivative in a suitable solvent (e.g., acetonitrile, ethanol).

-

Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

-

The aromatic 9H-carbazole is expected to have a more extended π-conjugation and thus a different absorption spectrum compared to the non-aromatic this compound.

-

Computational Chemistry Workflow

-

Objective: To model the tautomerization process and predict the relative stabilities and spectroscopic properties of the tautomers.

-

Protocol:

-

Structure Optimization: Build the 3D structures of both this compound and 9H-carbazole. Perform geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).

-

Frequency Analysis: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to predict their vibrational spectra (IR and Raman).

-

Transition State Search: Locate the transition state for the proton transfer from C3 to the nitrogen atom using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Energy Profile: Calculate the energies of the reactants, transition state, and product to determine the activation energy and the overall thermodynamics of the tautomerization.

-

Spectra Prediction: Predict NMR chemical shifts and UV-Vis excitation energies for both tautomers to aid in the interpretation of experimental data.

-

Visualizations

Signaling Pathway of Tautomerization

Caption: Hypothetical pathway for the tautomerization of this compound to 9H-carbazole.

Experimental Workflow for Tautomerism Study

Caption: A logical workflow for the experimental and computational study of carbazole tautomerism.

Conclusion

The tautomerism between this compound and 9H-carbazole represents an intriguing, albeit theoretically challenging, aspect of carbazole chemistry. While 9H-carbazole is the overwhelmingly predominant tautomer due to its aromatic stability, the potential for the existence of the 3H-tautomer, particularly in specific microenvironments, warrants consideration in the fields of medicinal chemistry and drug development. This technical guide has provided a comprehensive theoretical framework, including predicted data and detailed experimental and computational protocols, to guide future research in this area. The methodologies and visualizations presented herein offer a roadmap for elucidating the dynamics and thermodynamics of this fundamental chemical transformation. Further investigation into this area could unveil novel structure-activity relationships and provide deeper insights into the chemical biology of carbazole-containing molecules.

A Technical Guide to the Electronic Properties of the Carbazole Core for Researchers and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique electronic and photophysical properties.[1] The carbazole moiety, a tricyclic aromatic heterocycle, serves as a versatile scaffold in the design of materials for organic light-emitting diodes (OLEDs), solar cells, and as a key pharmacophore in drug discovery.[1][2] This guide provides an in-depth look at the core electronic properties of the carbazole framework.

It is important to clarify the nomenclature "3H-carbazole isomer." The standard and most stable form of carbazole is 9H-carbazole, where the nitrogen atom at position 9 bears a hydrogen atom, contributing to a fully aromatic system. A "this compound" would imply a non-aromatic isomer where the C3 position is saturated. While such isomers might exist as transient species or be computationally modeled, extensive experimental data on their electronic properties are not available in peer-reviewed literature. Recent studies have highlighted that trace isomeric impurities can significantly impact the photophysical properties of carbazole materials, such as inducing ultralong organic phosphorescence.[3][4] However, these impurities are typically present in very low concentrations (<0.5 mol%) and are not well-characterized as stable, isolable compounds.[3]

Therefore, this guide will focus on the well-characterized and widely utilized 9H-carbazole core and its derivatives, which is the relevant framework for nearly all practical applications. The principles, experimental protocols, and structure-property relationships discussed herein provide the foundational knowledge for researchers in the field.

Core Electronic Structure and Properties

The electronic properties of carbazole are dictated by its π-conjugated system. The nitrogen atom's lone pair of electrons participates in the aromatic system, making the carbazole nucleus electron-rich and a good hole-transporter.[1] These properties can be finely tuned by chemical modification at several key positions, most notably the N-9, C-3, and C-6 positions.[2] Functionalization allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's absorption, emission, and redox characteristics.

Data on Carbazole Derivatives

To illustrate the impact of substitution on electronic properties, the following table summarizes key data for carbazole and some of its derivatives. These values are indicative and can vary with solvent and experimental conditions.

| Compound/Derivative | λ_abs_ (nm) | λ_em_ (nm) | HOMO (eV) | LUMO (eV) | Band Gap (E_g_) (eV) | Oxidation Potential (V vs. SCE) |

| 9H-Carbazole | ~293, 325, 338 | ~350, 365 | -5.4 to -5.9 | -2.0 to -2.4 | ~3.5 | ~1.2 |

| N-vinylcarbazole | ~295, 330, 343 | ~360, 375 | -5.6 | -2.1 | ~3.5 | ~1.2 |

| N-phenylcarbazole | ~298, 335 | ~365, 380 | -5.7 | -2.2 | ~3.5 | ~1.1 |

| 3,6-Dibromocarbazole | ~305, 340, 355 | ~370, 385 | -5.8 | -2.3 | ~3.5 | ~1.4 |

Note: Data is compiled from typical values found in the literature. Exact values are highly dependent on the specific experimental setup, solvent, and concentration.[2][5]

Experimental Protocols

Characterizing the electronic properties of carbazole derivatives involves a suite of spectroscopic and electrochemical techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of light a molecule absorbs, which corresponds to electronic transitions from the ground state to excited states (e.g., S₀ → S₁). This data is used to calculate the optical band gap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or THF).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Measurement: Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance spectrum. The wavelength of maximum absorbance is denoted as λ_abs_.

-

Analysis: The optical band gap (E_g_) can be estimated from the onset of the absorption edge using the Tauc plot method, where (αhν)^n is plotted against hν (photon energy).

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of a molecule after it has been excited by absorbing light. This provides information on the energy difference between the first excited state and the ground state.

Methodology:

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy to avoid re-absorption effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Set the excitation wavelength (λ_ex_) to a prominent absorption band (often the λ_abs_). Scan the emission wavelengths to record the fluorescence spectrum. The wavelength of maximum emission intensity is λ_em_.

-

Quantum Yield (Optional): The fluorescence quantum yield (Φ_F_), a measure of emission efficiency, can be determined relative to a known standard (e.g., quinine sulfate).

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: Dissolve the carbazole derivative in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane).

-

Measurement: The potential of the working electrode is swept linearly with time between set limits. The resulting current is measured and plotted against the applied potential.

-

Analysis: The onset of the first oxidation potential (E_ox_) is used to estimate the HOMO level, and the onset of the reduction potential (E_red_) is used for the LUMO level, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

HOMO (eV) ≈ -[E_ox_ (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) ≈ -[E_red_ (vs Fc/Fc⁺) + 4.8]

-

Visualizations: Workflows and Principles

Visual diagrams are essential for understanding the relationships between experiments, structure, and properties.

Caption: A typical experimental workflow for characterizing the electronic properties of a new carbazole derivative.

Caption: A simplified Jablonski diagram illustrating the processes of absorption and fluorescence in a carbazole molecule.

Caption: Logical relationships between chemical modifications to the carbazole core and their effect on electronic energy levels.

References

- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Theoretical Calculations on 3H-Carbazole Stability: A Review of a Sparsely Explored Chemical Space

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular stability is paramount. This technical guide addresses the theoretical calculations pertaining to the stability of 3H-carbazole, a lesser-known tautomer of the well-studied 9H-carbazole. Despite a thorough review of available scientific literature, it is evident that dedicated computational studies on the stability of this compound are exceptionally scarce. This document, therefore, serves to highlight this knowledge gap and to outline the general computational methodologies that would be applicable for such an investigation, drawing parallels from studies on other carbazole derivatives.

While 9H-carbazole, the aromatic and thermodynamically stable isomer, is the subject of extensive research, its 3H-tautomer remains largely uncharacterized from a computational standpoint. Searches for quantitative data on the relative stability, Gibbs free energy of tautomerization, and the associated energy barriers between this compound and 9H-carbazole have not yielded specific published results. The scientific literature is rich with computational studies on various substituted carbazole derivatives, focusing on their applications in materials science and medicinal chemistry. However, these studies do not provide the fundamental thermodynamic data for the parent this compound.

General Computational Methodologies

In the absence of direct data, we can infer the standard theoretical protocols that would be employed to investigate the stability of this compound. These methods are routinely used for the study of tautomeric systems.

Density Functional Theory (DFT): This is the most common and powerful quantum chemical method for calculating the electronic structure and energies of molecules.

-

Functionals: A variety of functionals would be suitable, with B3LYP and M06-2X being popular choices for organic molecules, often providing a good balance between accuracy and computational cost.

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are typically used to provide a sufficiently flexible description of the electron distribution.

Ab Initio Methods: For higher accuracy, especially for calculating energy differences between isomers, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) could be utilized, though at a significantly higher computational expense.

A typical computational workflow to determine the relative stability of this compound would involve the following steps:

Expected Outcomes and Significance

Based on the principles of aromaticity, it is strongly anticipated that theoretical calculations would confirm 9H-carbazole as the significantly more stable tautomer. The key findings from such a study would be:

-

Relative Energies: A quantitative measure of the energy difference between the 3H and 9H forms, likely showing a large preference for the latter.

-

Gibbs Free Energies: Inclusion of entropic and thermal effects to determine the equilibrium constant for the tautomerization process at a given temperature.

-

Isomerization Barrier: The energy required to convert this compound to 9H-carbazole, providing insight into the kinetic stability of the 3H-tautomer.

The lack of published data on this fundamental aspect of carbazole chemistry presents an opportunity for future research. A thorough computational investigation would provide valuable benchmark data for understanding the intrinsic stability of carbazole isomers and could serve as a foundational study for more complex substituted systems. Such data would be of interest to synthetic chemists, computational chemists, and those in the field of drug discovery where tautomeric states of bioactive molecules can play a crucial role in their biological activity.

The Elusive 3H-Carbazole: A Technical Guide to its Discovery, Properties, and Tautomeric Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties. The most common and stable isomer is 9H-carbazole, where the hydrogen atom is bonded to the nitrogen. However, tautomeric forms of carbazole, such as 3H-carbazole, exist and present a fascinating area of study. This technical guide delves into the discovery, history, and physicochemical properties of this compound, a less-explored isomer. Due to its elusive nature, much of the understanding of this compound is inferred from the study of its more stable tautomer and computational modeling. This document aims to provide a comprehensive overview for researchers, highlighting the challenges and opportunities associated with this unique molecular scaffold.

Historical Context and Discovery

The history of carbazole dates back to 1872 when Carl Graebe and Carl Glaser first isolated the parent 9H-carbazole from coal tar.[1] While the existence of tautomers like this compound is theoretically plausible, historical records detailing its specific discovery and isolation are scarce. This compound is recognized as a tautomer of 9H-carbazole, 1H-carbazole, 8aH-carbazole, and 4aH-carbazole.[2] The inherent stability of the aromatic 9H-carbazole system makes its tautomers, including the 3H-isomer, transient and difficult to isolate under normal conditions. The study of these less stable tautomers has largely been in the realm of theoretical and computational chemistry, with experimental evidence often being indirect or observed in specific reaction mechanisms.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Carbazole Isomers

| Property | 9H-Carbazole (Experimental) | This compound (Predicted/Inferred) |

| Molecular Formula | C₁₂H₉N | C₁₂H₉N |

| Molecular Weight | 167.21 g/mol [2] | 167.21 g/mol [2] |

| Melting Point | 246 °C | Not available (likely unstable) |

| Boiling Point | 355 °C | Not available (likely unstable) |

| IUPAC Name | 9H-carbazole | This compound[2] |

Spectroscopic Data:

The spectroscopic signature of this compound is expected to differ significantly from that of 9H-carbazole due to the disruption of the fully aromatic pyrrole ring.

-

¹H NMR: The proton at the sp³-hybridized carbon in the 3-position of this compound would likely appear at a much higher field (lower ppm) compared to the aromatic protons of 9H-carbazole.

-

¹³C NMR: The sp³ carbon at the 3-position would show a signal in the aliphatic region, a stark contrast to the fully aromatic spectrum of 9H-carbazole.

-

IR Spectroscopy: The N-H stretch of 9H-carbazole would be absent in this compound. Instead, C-H stretching frequencies corresponding to the CH₂ group would be observed.

-

UV-Vis Spectroscopy: The extended π-conjugation of 9H-carbazole results in characteristic absorption bands.[3] The interrupted conjugation in this compound would lead to a significant blue shift in its UV-Vis absorption spectrum.

Synthesis and Tautomerism

The synthesis of the carbazole core has been extensively studied, with several named reactions providing access to the 9H-carbazole scaffold.

Key Synthetic Methodologies for the Carbazole Skeleton

-

Borsche–Drechsel Cyclization: This is a classic method involving the condensation of a phenylhydrazine with cyclohexanone to form a tetrahydrocarbazole, which is then oxidized to the carbazole.[4]

-

Graebe–Ullmann Reaction: This method involves the cyclization of an N-phenyl-1,2-diaminobenzene.[1]

-

Bucherer Carbazole Synthesis: This reaction utilizes a naphthol and an aryl hydrazine to construct the carbazole ring system.[1]

While these methods are optimized for the synthesis of the thermodynamically stable 9H-carbazole, the formation of this compound as a transient intermediate or in a tautomeric equilibrium under specific reaction conditions cannot be entirely ruled out. The isolation of this compound would likely require specialized techniques such as matrix isolation spectroscopy at low temperatures to trap the less stable tautomer.

Tautomerism of Carbazole

The tautomerism between 9H-carbazole and its isomers is a key aspect of its chemistry. The exceptional stability of the 9H-isomer is due to the aromaticity of all three rings in the structure. In contrast, this compound possesses a non-aromatic five-membered ring, making it significantly less stable.

Caption: Tautomeric relationship between 9H-carbazole and this compound.

Experimental Protocols

As there are no established protocols for the specific synthesis and isolation of this compound, this section provides a generalized experimental workflow for a classical carbazole synthesis, the Borsche-Drechsel cyclization, which could theoretically be modified to attempt the trapping of the 3H-tautomer.

Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole (Precursor to Carbazole)

This protocol describes the synthesis of the tetrahydrocarbazole intermediate.

Caption: Workflow for the Fischer indole synthesis of tetrahydrocarbazole.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone in glacial acetic acid.

-

Addition of Phenylhydrazine: Slowly add phenylhydrazine to the solution. An exothermic reaction may occur.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours). The solution will darken.

-

Crystallization: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

-

Isolation: Collect the crude 1,2,3,4-tetrahydrocarbazole by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure tetrahydrocarbazole.

Dehydrogenation to 9H-Carbazole:

The resulting tetrahydrocarbazole can be dehydrogenated to 9H-carbazole using an oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent or with chloranil.

Biological Signaling Pathways

While there is no specific information on the biological activity of this compound, the carbazole scaffold is a well-known pharmacophore. Carbazole derivatives have been shown to interact with various biological targets and signaling pathways, particularly in the context of cancer.

Caption: Simplified signaling pathways for the anticancer activity of carbazole derivatives.

Carbazole-containing compounds have been reported to induce cell cycle arrest, promote apoptosis, and cause DNA damage in cancer cells.[4] The planar structure of the carbazole nucleus allows for intercalation into DNA, and various derivatives have been shown to inhibit topoisomerases and protein kinases.

Conclusion

This compound remains a theoretically important but experimentally elusive tautomer of the well-known 9H-carbazole. Its high-energy, non-aromatic nature makes it a challenging target for synthesis and isolation. For researchers in drug development and materials science, an understanding of the potential for tautomerism in carbazole systems is crucial, as the formation of minor tautomers could influence reaction mechanisms, product distributions, and biological activity. Future work in this area may focus on advanced spectroscopic techniques or computational studies to better characterize the properties and reactivity of this compound and other unstable isomers, potentially unlocking new avenues for chemical synthesis and drug design.

References

The Natural Abundance of 3H-Carbazole Derivatives: A Technical Guide for Scientific Professionals

An in-depth exploration of the natural sources, isolation, and biological significance of 3H-carbazole alkaloids for researchers, scientists, and drug development professionals.

The this compound scaffold, a prominent structural motif in a diverse array of naturally occurring alkaloids, has garnered significant attention within the scientific community. These compounds, primarily isolated from terrestrial plants of the Rutaceae family, exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailing their isolation, quantification, and the intricate signaling pathways they modulate.

Quantitative Analysis of Naturally Occurring this compound Derivatives

The isolation yields of this compound derivatives can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and the extraction and purification methodologies employed. The following table summarizes the quantitative data reported for the isolation of prominent this compound alkaloids from Murraya koenigii, a well-studied source of these compounds.

| This compound Derivative | Natural Source | Plant Part | Starting Material (kg) | Yield (mg) | Yield (%) |

| Girinimbine | Murraya koenigii | Roots & Stem Bark | 0.7 (roots) & 1.3 (stem bark) | 328.5 | ~0.0164% |

| Mahanimbine | Murraya koenigii | Roots & Stem Bark | 0.7 (roots) & 1.3 (stem bark) | 23.2 | ~0.00116% |

| Murrayanine | Murraya koenigii | Roots & Stem Bark | 0.7 (roots) & 1.3 (stem bark) | 8.5 | ~0.000425% |

| Murrayacine | Murraya koenigii | Roots & Stem Bark | 0.7 (roots) & 1.3 (stem bark) | 9.1 | ~0.000455% |

| 3-methylcarbazole | Murraya koenigii | Roots | 1.1 | 8.3 | ~0.00075% |

| Murrayafoline A | Murraya koenigii | Roots | 1.1 | Not Specified | Not Specified |

Detailed Experimental Protocols for Isolation and Purification

The isolation of this compound derivatives from their natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a synthesized protocol based on established methodologies for the isolation of carbazole alkaloids from Murraya koenigii.

Plant Material Collection and Preparation

-

Collection: Collect fresh and healthy plant material (e.g., roots, stem bark, leaves) from a verified source.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Processing: The plant material is washed thoroughly with distilled water to remove any adhering dirt and debris. It is then air-dried in the shade at room temperature for several weeks until completely dry. The dried material is ground into a coarse powder using a mechanical grinder.

Extraction

-

Apparatus: A Soxhlet apparatus is typically used for exhaustive extraction.

-

Solvent Selection: Non-polar solvents are generally used for the initial extraction of carbazole alkaloids. Petroleum ether or hexane are common choices.

-

Procedure:

-

The powdered plant material is packed into a thimble and placed in the Soxhlet extractor.

-

The apparatus is fitted with a round-bottom flask containing the extraction solvent (e.g., petroleum ether, 60-80°C).

-

The extraction is carried out for 48-72 hours, or until the solvent in the siphon arm becomes colorless.

-

The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Fractionation and Column Chromatography

-

Adsorbent: Silica gel (60-120 mesh or 100-200 mesh) is the most commonly used stationary phase for column chromatography. Alumina has also been reported.

-

Column Preparation: A glass column of appropriate dimensions (e.g., 60 cm length x 4 cm diameter) is packed with a slurry of the adsorbent in the initial mobile phase (e.g., petroleum ether or hexane).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to form a free-flowing powder, which is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical solvent gradient starts with 100% petroleum ether or hexane, gradually introducing a more polar solvent like ethyl acetate or chloroform.

-

Example Gradient:

-

100% Petroleum Ether

-

Petroleum Ether : Ethyl Acetate (95:5, 90:10, 80:20, 50:50, 20:80, v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate : Methanol (95:5, 90:10, v/v)

-

-

-

Fraction Collection: Fractions of a specific volume (e.g., 20-50 mL) are collected sequentially.

Thin Layer Chromatography (TLC) Monitoring

-

Stationary Phase: Pre-coated silica gel 60 F254 plates are used.

-

Mobile Phase: A suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) is used to develop the TLC plates.

-

Visualization: The developed plates are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Analysis: The fractions with similar TLC profiles (i.e., similar Rf values for the target compounds) are pooled together.

Recrystallization and Purification

-

The pooled fractions containing the carbazole alkaloids are further concentrated.

-

The residue is then recrystallized from a suitable solvent system (e.g., petroleum ether-ethyl acetate mixture) to obtain the pure crystalline compounds.

-

The purity of the isolated compounds is confirmed by melting point determination and spectroscopic analysis.

Spectroscopic Characterization

The structures of the isolated this compound derivatives are elucidated and confirmed using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing Key Pathways and Processes

Biosynthesis of this compound Alkaloids in Plants

The biosynthesis of carbazole alkaloids in plants is believed to originate from the shikimate pathway, leading to the formation of anthranilic acid. Subsequent steps involving condensation and cyclization reactions give rise to the core carbazole structure. 3-methylcarbazole is a key intermediate in the biosynthesis of many complex carbazole alkaloids.

Caption: Proposed biosynthetic pathway of this compound alkaloids in plants.

Experimental Workflow for Isolation and Characterization

The systematic workflow for isolating and identifying this compound derivatives from plant sources is a critical process for natural product chemists. This diagram outlines the logical progression from raw plant material to a fully characterized pure compound.

Caption: A typical experimental workflow for the isolation of this compound derivatives.

Signaling Pathways Modulated by Girinimbine

Girinimbine, a well-studied this compound alkaloid, has been shown to exert its anticancer and anti-inflammatory effects by modulating key signaling pathways. This diagram illustrates the dual action of girinimbine in inducing apoptosis in cancer cells and inhibiting inflammatory responses.

Caption: Dual signaling pathways of Girinimbine in apoptosis and inflammation.

The Elusive 3H-Carbazole Core: A Guide to the Fundamental Reactivity of a Transient Tautomer

For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the fundamental reactivity of the 3H-carbazole core. While the scientific literature is dominated by its aromatic and more stable tautomer, 9H-carbazole, understanding the transient nature and potential reactivity of the 3H-isomer is crucial for a comprehensive grasp of carbazole chemistry.

The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives exhibiting significant biological activity and unique photophysical properties. The vast majority of research focuses on the chemistry of 9H-carbazole, the aromatic and thermodynamically stable form of this tricyclic heterocycle. The this compound, a non-aromatic tautomer, is rarely isolated and is typically considered a high-energy, transient intermediate. Its fleeting existence makes direct experimental investigation of its fundamental reactivity exceptionally challenging.

This guide will first address the tautomeric relationship between the 9H- and this compound cores, providing context for the prevalence of the former in the scientific literature. Subsequently, it will detail the known reactivity of the carbazole nucleus, which overwhelmingly pertains to the 9H-isomer but offers insights into the potential reaction pathways that might involve the transient 3H-tautomer.

Tautomerism and Stability

The preference for the 9H-carbazole structure is rooted in the principles of aromaticity. The 9H-tautomer possesses a fully delocalized 14 π-electron system, conforming to Hückel's rule (4n+2 π electrons, where n=3) and thus benefiting from significant aromatic stabilization. In contrast, the this compound tautomer disrupts this aromaticity, rendering it significantly less stable.

Caption: Tautomeric relationship between 9H- and this compound.

While direct evidence for the existence of the this compound tautomer is scarce, its transient formation may be invoked in certain reaction mechanisms, particularly in photochemical or high-energy processes. However, for most ground-state chemical transformations, the reactivity observed is that of the 9H-carbazole.

Reactivity of the Carbazole Core (9H-Carbazole)

The reactivity of the carbazole nucleus is dictated by its electron-rich aromatic nature. The nitrogen atom's lone pair participates in the π-system, increasing the electron density of the aromatic rings and making them susceptible to electrophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of carbazole functionalization. The positions most susceptible to electrophilic attack are C3, C6, C1, and C8. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

Caption: General mechanism for electrophilic aromatic substitution on the 9H-carbazole core.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on 9H-Carbazole

| Reaction | Reagents | Position of Substitution | Typical Yield (%) | Reference |

| Nitration | HNO₃, H₂SO₄ | 3, 6 | 70-90 | N/A |

| Halogenation | Br₂, FeBr₃ | 3, 6 | 80-95 | N/A |

| Sulfonation | SO₃, H₂SO₄ | 3, 6 | High | N/A |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3, 6 | 60-85 | |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | 3, 6, N-9 | Variable |

Experimental Protocol: Friedel-Crafts Acylation of 9-ethyl-9H-carbazole

To a solution of 3-acetyl-9-ethyl-9H-carbazole (1 mmol) and the required β-amino carbonyl compound (1 mmol) in 5 mL of absolute EtOH, is added sodium ethoxide (1 mmol). The resulting mixture is heated under reflux for 4–7 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Nucleophilic Substitution

While less common due to the electron-rich nature of the carbazole ring, nucleophilic aromatic substitution (SNA) can occur on carbazole derivatives bearing strong electron-withdrawing groups. The addition-elimination mechanism is the most probable pathway.

Caption: General mechanism for nucleophilic aromatic substitution on a functionalized 9H-carbazole.

Cycloaddition Reactions

Carbazole derivatives can be synthesized via cycloaddition reactions, such as the Diels-Alder reaction, where a dienophile reacts with a diene to form a cyclohexene ring, which is then aromatized. However, the direct participation of the this compound core as a diene in cycloaddition reactions is not well-documented and would likely require high-energy conditions to overcome the stability of the aromatic 9H-tautomer. The synthesis of the carbazole skeleton often involves cascade reactions that include nucleophilic addition followed by cyclization.

Table 2: Synthesis of Carbazoles via Annulation Reactions

| Reactants | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Electron-rich anilines and quinones | PhMe/AcOH (4:1), room temperature | 3-Hydroxycarbazoles | 21-66 | |

| Substituted indoles and vinyl-substituted α-hydroxy silyl enol ethers | Brønsted acid catalysis | Highly functionalized carbazoles | Good | |

| 3-Nitroindoles and alkylidene azlactones | Transition-metal-free | 4-Hydroxycarbazoles | 63-92 |

Experimental Protocol: Synthesis of 3-Hydroxycarbazoles

Aniline derivatives and quinone derivatives are reacted in a mixture of toluene and acetic acid (4:1) at room temperature. The reaction progress is monitored, and the 3-hydroxycarbazole product is isolated after an appropriate reaction time.

Conclusion

The fundamental reactivity of the this compound core remains a largely unexplored area of chemistry, primarily due to its transient and high-energy nature. The overwhelmingly stable and aromatic 9H-tautomer dictates the observable chemistry of the carbazole nucleus. For researchers and drug development professionals, a thorough understanding of the electrophilic and nucleophilic substitution reactions of the 9H-carbazole core is paramount for the rational design and synthesis of novel carbazole-based compounds. While the direct involvement of the this compound in chemical transformations is not well-established, its potential role as a fleeting intermediate in high-energy processes should not be entirely discounted and represents a potential area for future computational and advanced spectroscopic investigation.

A Comprehensive Technical Guide to 3H-Carbazole and its Derivatives for Scientific Professionals

Introduction: This technical guide provides an in-depth overview of 3H-carbazole, a lesser-known isomer of the well-studied 9H-carbazole. While research on this compound itself is limited, this document will focus on the broader carbazole scaffold, which is a cornerstone in medicinal chemistry and materials science. The guide will cover the fundamental chemical identifiers, delve into the extensive biological activities of carbazole derivatives, present key quantitative data, detail established synthetic protocols, and visualize a critical signaling pathway influenced by a carbazole compound. This resource is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the carbazole nucleus.

Chemical Identity: this compound

The nomenclature and identification of this compound are foundational to its study.

-

IUPAC Name: The recognized IUPAC name for this isomer is This compound .

-

CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases. This is likely due to its nature as a less stable tautomer of the more common 9H-carbazole. The CAS Number for the parent compound, 9H-carbazole, is 86-74-8 [1]. Researchers studying carbazole derivatives will predominantly encounter literature referencing the 9H isomer.

-

Chemical Structure: this compound possesses the same tricyclic core as 9H-carbazole, consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The key difference lies in the position of the double bonds within the heterocyclic ring and the location of the hydrogen atom on a carbon instead of the nitrogen.

Biological Activities of Carbazole Derivatives

The carbazole scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of pharmacological effects. These compounds are of significant interest due to their potential as therapeutic agents.

Carbazole-containing molecules have demonstrated a broad spectrum of biological activities, including:

-

Antitumor Activity: Many carbazole derivatives have been investigated for their anticancer properties. They can induce apoptosis (programmed cell death), inhibit tumor growth, and some have been found to overcome drug resistance in cancer cells. The natural product ellipticine, a carbazole alkaloid, is a well-known example of a potent anticancer agent.

-

Antimicrobial Properties: The carbazole nucleus is a key component in various compounds exhibiting antibacterial and antifungal activities. Research has shown that certain synthetic carbazole derivatives are effective against a range of pathogenic microbes.

-

Anti-inflammatory Effects: Several carbazole derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

-

Neuroprotective Potential: The unique structure of carbazoles has also led to the investigation of their role in neuroprotection, with some derivatives showing promise in models of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for representative carbazole derivatives, providing a comparative overview of their biological efficacy and synthetic yields.

Table 1: Antiproliferative Activity of Palindromic Carbazole Derivatives against A549 and HCT-116 Cancer Cell Lines [2]

| Compound | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 27a | 0.43 ± 0.03 | 0.35 ± 0.02 |

| 36a | 0.49 ± 0.01 | 0.38 ± 0.02 |

| 36b | 1.15 ± 0.08 | 0.82 ± 0.05 |

| Etoposide | 2.11 ± 0.09 | 1.54 ± 0.11 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 2: Synthesis Yields for 2-Aryl and 2-Alkenyl Indole Reactions to form Carbazole Derivatives [3]

| Product | Yield (%) |

| 3h | 44 |

| 3i | 56 |

| 3j | 51 |

Key Signaling Pathway: p53 Activation by a Carbazole Derivative

A notable mechanism of action for some anticancer carbazole derivatives is the activation of the p53 tumor suppressor pathway. The compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis and senescence in melanoma cells by activating this critical pathway[4]. The diagram below illustrates the signaling cascade initiated by ECCA.

Caption: p53 pathway activation by the carbazole derivative ECCA.

Experimental Protocols: Synthesis of the Carbazole Core

The synthesis of the carbazole skeleton is a well-established area of organic chemistry. Two classical methods are the Fischer indole synthesis and the Graebe-Ullmann reaction.

1. Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indoles and can be adapted to synthesize carbazoles, particularly tetrahydrocarbazoles which can be subsequently aromatized[1][5][6][7].

-

General Procedure:

-

Hydrazone Formation: A substituted phenylhydrazine is reacted with a suitable ketone (e.g., cyclohexanone for tetrahydrocarbazole) under acidic conditions to form a phenylhydrazone.

-

Cyclization: The formed phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., glacial acetic acid, zinc chloride, or polyphosphoric acid)[6].

-

Rearrangement and Aromatization: The reaction proceeds through a[8][8]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the indole ring system. For carbazole synthesis, a subsequent dehydrogenation step is often required to achieve full aromaticity.

-

-

Example Reaction: The reaction of phenylhydrazine with cyclohexanone in boiling glacial acetic acid yields 1,2,3,4-tetrahydrocarbazole[9].

2. Graebe-Ullmann Reaction

The Graebe-Ullmann reaction is a more direct method for synthesizing carbazoles from N-phenyl-1,2-diaminobenzenes or related triazoles[10][11][12][13][14].

-

General Procedure:

-

Diazotization: An ortho-aminodiphenylamine is treated with a diazotizing agent, such as nitrous acid (generated from sodium nitrite and an acid), to form a diazonium salt.

-

Triazole Formation: The diazonium salt undergoes intramolecular cyclization to form a 1,2,3-benzotriazole derivative.

-

Thermal or Photochemical Decomposition: The isolated triazole is heated to a high temperature (or irradiated with UV light), causing the extrusion of a molecule of nitrogen gas.

-

Cyclization: The resulting reactive intermediate (a diradical or carbene) undergoes cyclization and subsequent aromatization to form the carbazole product.

-

-

Key Feature: This method is particularly useful for preparing carbazoles with specific substitution patterns that may not be easily accessible through other routes.

The carbazole scaffold, including its 3H-isomer, represents a rich area of study for chemists and pharmacologists. The diverse and potent biological activities of carbazole derivatives underscore their importance as lead compounds in drug discovery. A thorough understanding of their chemical properties, synthesis, and mechanisms of action, such as the activation of the p53 pathway, is crucial for the development of novel therapeutics. This guide provides a foundational reference for professionals engaged in the research and development of carbazole-based compounds.

References

- 1. Fischer Indole Synthesis [organic-chemistry.org]

- 2. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Physical Properties of 3H-Carbazole

This technical guide provides a comprehensive overview of the predicted physical properties of 3H-carbazole, a tautomer of the more common 9H-carbazole. Designed for researchers, scientists, and professionals in drug development, this document outlines key physicochemical parameters, details the experimental protocols for their determination, and presents logical workflows for property analysis.

Introduction to this compound

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their unique electronic and photophysical properties.[1][2] They form the core structure in various pharmaceuticals and functional organic materials.[1][2] this compound is one of the tautomeric forms of carbazole, existing in equilibrium with the more stable 9H-carbazole.[3][4] Understanding the physical properties of these tautomers is crucial for predicting their behavior in different chemical and biological systems, which is fundamental for applications in materials science and medicinal chemistry.

dot

Caption: Tautomeric relationship between 9H-carbazole and this compound.

Predicted and Comparative Physical Properties

Quantitative data for this compound is primarily based on computational predictions due to its lower stability compared to 9H-carbazole. The following table summarizes the computed properties for this compound and provides the experimental values for the well-characterized 9H-carbazole for comparative analysis.

| Property | This compound (Predicted) | 9H-Carbazole (Experimental) |

| Molecular Formula | C₁₂H₉N | C₁₂H₉N |

| Molecular Weight | 167.21 g/mol [4] | 167.21 g/mol [3] |

| Melting Point | Data not available | 245 °C[3] |

| Boiling Point | Data not available | 355 °C |

| XLogP3 | 2.4[4] | 3.7 |

| pKa | Data not available | Approximated between -2.4 and -3.8[3] |

Note: XLogP3 is a computed value that indicates lipophilicity. A higher value suggests greater lipid solubility.

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is scarce, the following are standard, validated protocols for determining the key physical properties of organic compounds.

dot

Caption: General experimental workflow for physical property characterization.

The melting point is a critical indicator of a solid compound's purity.[5]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6] Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.

-

Apparatus:

-

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[7][8] The tube is tapped gently or dropped through a long glass tube to ensure the sample is tightly packed at the bottom.[6][7]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[8][9]

-

Observation: The temperature range is recorded from the point the first drop of liquid appears (onset of melting) to the point where the entire sample becomes a clear liquid.[7][9]

-

The boiling point provides insight into the volatility and intermolecular forces of a liquid.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11][12]

-

Apparatus:

-

Methodology (Micro-scale):

-

Setup: A few milliliters of the liquid are placed in a small test tube. A thermometer is positioned so that its bulb is just above the liquid's surface to measure the vapor temperature.[13]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10][14]

-

Heating: The apparatus is heated gently in a liquid bath. As the temperature rises, air trapped in the capillary tube will bubble out.[10]

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[10]

-

Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

-

Solubility provides information on the polarity and functional groups of a compound.

-

Principle: The "like dissolves like" principle is applied, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[15] Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[16][17][18]

-

Apparatus:

-

Set of test tubes.

-

Graduated pipettes or droppers.

-

Vortex mixer (optional).

-

-

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is used, typically including water (polar), ethanol (intermediate), and a non-polar organic solvent like hexane or toluene.[19] Additionally, 5% aqueous HCl and 5% aqueous NaOH are used to test for basic and acidic functional groups.[16]

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).[16]

-

Observation: The mixture is agitated thoroughly. The compound's solubility is observed and categorized as soluble, partially soluble, or insoluble.[20] For immiscible liquids, the relative position of the layers can provide density information relative to the solvent.[20]

-

The pKa value quantifies the acidity of a compound.

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is the pH at which the protonated and deprotonated forms of the compound are present in equal concentrations.

-

Apparatus:

-

pH meter and electrode.

-

Burette.

-

Stir plate and stir bar.

-

UV-Vis spectrophotometer (for spectrophotometric method).

-

-

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO for sparingly soluble compounds.[21]

-

Titration: The solution is titrated with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).[21][22]

-

Data Collection: The pH of the solution is measured and recorded after each incremental addition of the titrant.[22]

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[21][22]

-

-

Alternative Methods: Spectrophotometry and NMR spectroscopy are also powerful techniques for pKa determination, particularly for compounds with chromophores or for measurements in non-aqueous solvents.[21][22][23]

References

- 1. mdpi.com [mdpi.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H9N | CID 9548750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. scribd.com [scribd.com]

- 20. amherst.edu [amherst.edu]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. youtube.com [youtube.com]

- 23. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Stable 3H-Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique photophysical properties. While the vast majority of research has centered on the thermodynamically stable 9H-carbazole tautomer, the exploration of the less stable 3H-carbazole tautomer presents a frontier for discovering novel molecular scaffolds with potentially unique biological and physical characteristics. The inherent instability of the 3H-tautomer, however, poses a significant synthetic challenge.

These application notes provide a comprehensive overview of synthetic strategies and detailed experimental protocols aimed at the synthesis and stabilization of this compound derivatives. By leveraging principles of steric and electronic control, researchers can endeavor to isolate and characterize these elusive compounds. The information presented herein is curated for professionals in drug development and chemical research, offering both established synthetic methodologies for related carbazole systems and proposed strategies for accessing the 3H-tautomer.

Factors Influencing Carbazole Tautomerism

The equilibrium between the aromatic 9H-carbazole and the non-aromatic this compound tautomers is overwhelmingly shifted towards the 9H-form due to its aromatic stabilization. However, specific structural modifications can be envisioned to destabilize the 9H-tautomer or stabilize the 3H-tautomer.

-

Steric Hindrance: Introduction of bulky substituents at the N-9 position can create significant steric strain, potentially disrupting the planarity required for aromaticity in the 9H-tautomer and favoring the non-planar 3H-tautomer.

-

Electronic Effects: The strategic placement of electron-donating or electron-withdrawing groups on the carbazole core can influence the electron density and basicity of the nitrogen atom, thereby affecting the tautomeric equilibrium.

-

Conjugation and Aromaticity: While the 9H-form is aromatic, specific substitution patterns that introduce extended conjugation or competing aromatic systems might alter the relative stability of the tautomers.[1]

Caption: Factors influencing the tautomeric equilibrium between 9H- and this compound.

Proposed Synthetic Strategies for Stable this compound Derivatives

Based on the influencing factors, the following synthetic strategies are proposed to access stable this compound derivatives. These strategies are based on established carbazole synthesis methodologies, with modifications aimed at trapping the 3H-tautomer.

Strategy 1: N-Substitution with Bulky Groups

The introduction of sterically demanding substituents at the nitrogen atom is a promising approach to destabilize the planar 9H-tautomer.

Reaction Scheme:

Key Considerations:

-

Choice of Bulky Group: Substituents such as tert-butyl, adamantyl, or ortho-substituted aryl groups are recommended.

-

Catalyst System: Palladium catalysts with bulky phosphine ligands are effective for the Buchwald-Hartwig amination of indoles.[2]

-

Cyclization Method: Intramolecular C-H amination can be achieved using various methods, including photoredox catalysis or transition metal catalysis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of carbazole derivatives. While these protocols have been reported for the synthesis of 9H-carbazoles, they serve as a foundation for the proposed synthesis of this compound derivatives by incorporating sterically demanding starting materials.

Protocol 1: Synthesis of N-Arylcarbazoles via Buchwald-Hartwig Coupling

This protocol describes a general procedure for the synthesis of N-arylcarbazoles, which can be adapted to introduce bulky N-substituents.

Materials:

-

Carbazole

-

Aryl halide (e.g., 2-bromo-1,3,5-tri-tert-butylbenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask, add carbazole (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add palladium(II) acetate (0.02 mmol) to the flask under argon.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize representative yields for the synthesis of various substituted 9H-carbazole derivatives. This data can serve as a benchmark when attempting the synthesis of analogous this compound derivatives.

| Entry | Carbazole Derivative | Aryl Halide | Catalyst System | Yield (%) | Reference |

| 1 | 9-Phenyl-9H-carbazole | Iodobenzene | Pd(OAc)₂ / PPh₃ | 95 | [3] |

| 2 | 9-(2,4,6-Trimethylphenyl)-9H-carbazole | 2-Iodomesitylene | Pd₂(dba)₃ / XPhos | 88 | [2] |

| 3 | 9-(1-Naphthyl)-9H-carbazole | 1-Bromonaphthalene | CuI / L-proline | 92 | [4] |

Characterization of this compound Derivatives

The successful synthesis of a stable this compound derivative would require thorough characterization to confirm its structure and distinguish it from the 9H-tautomer.

-

NMR Spectroscopy: The most definitive evidence for the 3H-tautomer would be the presence of a signal corresponding to an sp³-hybridized carbon at the C-3 position in the ¹³C NMR spectrum, and the absence of an N-H proton signal in the ¹H NMR spectrum (unless N-substituted).

-

UV-Vis Spectroscopy: The disruption of aromaticity in the 3H-tautomer is expected to result in a significantly different UV-Vis absorption spectrum compared to the corresponding 9H-carbazole.

-

X-ray Crystallography: Unambiguous structural confirmation can be obtained through single-crystal X-ray diffraction analysis.

Workflow for Synthesis and Characterization

The following diagram illustrates a proposed workflow for the synthesis and characterization of stable this compound derivatives.

Caption: Proposed workflow for the synthesis and characterization of stable this compound derivatives.

Conclusion

The synthesis of stable this compound derivatives represents a challenging yet rewarding area of research. By employing strategies that introduce significant steric hindrance at the N-9 position, it may be possible to shift the tautomeric equilibrium in favor of the 3H-form. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore this exciting and underexplored chemical space. The successful isolation of stable 3H-carbazoles could unlock new avenues for drug discovery and the development of novel organic materials.

References

Application Notes and Protocols for Trapping Carbazole Intermediates

For researchers, scientists, and drug development professionals, understanding the transient and reactive intermediates of carbazole-containing compounds is crucial for elucidating reaction mechanisms, predicting metabolic pathways, and assessing potential toxicities. This document provides detailed application notes and protocols for the trapping of reactive carbazole intermediates, with a focus on radical cations and metabolic electrophiles.

Introduction

Carbazole moieties are prevalent in a wide range of pharmaceuticals, natural products, and functional materials. During chemical synthesis or metabolic processes, carbazole-containing molecules can form highly reactive intermediates that are often short-lived and difficult to detect directly. Trapping these intermediates with specific reagents to form stable adducts is a key strategy for their characterization. This allows for a deeper understanding of their formation and reactivity, which is critical for optimizing synthetic routes and for identifying potential bioactivation pathways that could lead to adverse drug reactions.

Trapping Strategies for Carbazole Radical Cations

Carbazole radical cations are key intermediates in oxidative reactions, including electrochemical processes and some metabolic pathways. Their high reactivity makes direct observation challenging, but they can be effectively trapped and characterized.

Application Note: Electrochemical Generation and Trapping of Carbazole Radical Cations

Electrochemical methods provide a clean and controllable way to generate carbazole radical cations for mechanistic studies. By coupling electrochemistry with mass spectrometry, it is possible to detect these transient species and their subsequent reaction products. A key finding in this area is that the dimerization of carbazoles often proceeds through the reaction of a radical cation with a neutral carbazole molecule, rather than the coupling of two radical cations.

Experimental Workflow for Electrochemical Trapping

Caption: Workflow for electrochemical generation and trapping of carbazole radical cations.

Protocol: Online Electrochemical Mass Spectrometry for Carbazole Radical Cation Trapping

This protocol outlines the general procedure for the online generation and detection of carbazole radical cations and their dimers using an electrochemical cell coupled to a mass spectrometer.

Materials:

-

Carbazole or N-substituted carbazole

-

Acetonitrile (HPLC grade)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate)

-

Electrochemical flow cell

-

Potentiostat

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a solution of the carbazole derivative (e.g., 100 µM) in acetonitrile containing the supporting electrolyte.

-

System Setup: Couple the outlet of the electrochemical flow cell to the ESI source of the mass spectrometer.

-

Electrochemical Generation: Apply a constant potential to the working electrode of the flow cell to oxidize the carbazole to its radical cation. The optimal potential should be determined by cyclic voltammetry.

-

Trapping and Dimerization: The generated radical cations will react with the excess neutral carbazole molecules in the solution to form dimers as they flow from the cell to the mass spectrometer.

-

Mass Spectrometric Analysis: Acquire mass spectra to detect the carbazole radical cation and the resulting dimer. The identity of the species can be confirmed by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS experiments.

Quantitative Data Summary

| Intermediate | Half-life (approx.) | Trapping Agent | Primary Product | Analytical Method |

| Carbazole Radical Cation | 97 µs | Neutral Carbazole | Dimer | ESI-MS |

Trapping Strategies for Reactive Metabolites of Carbazole-Containing Drugs

Many drugs containing a carbazole or a similar scaffold can be metabolized by cytochrome P450 enzymes to form reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules, which is a potential mechanism for drug-induced toxicity. Trapping these reactive metabolites with nucleophiles like glutathione (GSH) is a standard in vitro assay in drug discovery.

Application Note: In Vitro Trapping of Carbazole-Derived Reactive Metabolites

The trapping of reactive metabolites is a crucial step in assessing the bioactivation potential of drug candidates.[1] Carbamazepine, a drug with a structurally related dibenzoazepine core, is often used as a model compound to demonstrate these trapping strategies.[2] The primary trapping agents are soft nucleophiles like glutathione (GSH) for detecting electrophiles such as quinoneimines and arene oxides, and hard nucleophiles like cyanide for trapping species like carbocations.[1] The use of stable isotope-labeled trapping agents can aid in the unambiguous identification of adducts.[1][3]

General Pathway for Metabolic Activation and Trapping

Caption: General workflow for the metabolic activation and trapping of carbazole-containing drugs.

Protocol: Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes

This protocol describes a typical in vitro experiment to trap reactive metabolites of a carbazole-containing compound using human liver microsomes (HLMs) and GSH.

Materials:

-

Test compound (carbazole-containing drug candidate)

-

Human Liver Microsomes (HLMs)

-

Glutathione (GSH)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing 0.1% formic acid) for quenching

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the test compound (e.g., from a DMSO stock solution), HLMs, and GSH.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Quenching: Stop the reaction by adding two volumes of cold acetonitrile (containing 0.1% formic acid and an internal standard if used).

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to an HPLC vial for analysis.

-

LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system. The detection of GSH adducts is often performed using precursor ion scanning, neutral loss scanning, or multiple reaction monitoring (MRM) to identify the characteristic fragmentation of GSH.[2] High-resolution mass spectrometry can provide more definitive structural information.[1][3]

Quantitative Data Summary for Trapping Agents

| Trapping Agent | Target Intermediate Type | Typical Concentration | Analytical Method | Key Feature |

| Glutathione (GSH) | Soft Electrophiles | 1-10 mM | LC-MS/MS | Traps quinoneimines, epoxides, Michael acceptors.[1] |

| Cyanide (e.g., KCN) | Hard Electrophiles | 1-5 mM | LC-MS/MS | Traps carbocations and other hard electrophiles.[1] |

| Cysteine | Soft Electrophiles | 1-10 mM | LC-MS/MS | An alternative to GSH.[1] |

| TEMPO | Radical Intermediates | Varies | EPR, MS | A stable radical that traps other radical species.[4] |

Conclusion

The trapping of reactive intermediates is an indispensable tool in the study of carbazole-containing molecules. The protocols and data presented here provide a framework for researchers to investigate the formation of carbazole radical cations and reactive metabolites. By employing these strategies, scientists in drug discovery and development can gain critical insights into reaction mechanisms and metabolic activation pathways, ultimately leading to the design of safer and more effective chemical entities.

References

- 1. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 2. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Mechanism Chemi [employees.csbsju.edu]

Applications of 3H-Carbazole Derivatives in Organic Electronics: A Detailed Guide for Researchers

Introduction: The 3H-carbazole scaffold has emerged as a cornerstone in the design and synthesis of novel organic materials for electronic applications. Its inherent properties, including excellent hole mobility, high thermal stability, and tunable electronic characteristics through functionalization, make it a versatile building block for a wide range of devices. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

I. Applications in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are extensively utilized in OLEDs as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as hole-transporting and emissive materials. Their high triplet energy levels are particularly advantageous for hosting blue emitters, preventing energy back-transfer and enhancing device efficiency.

A. Performance of this compound Derivatives in OLEDs

The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure and device architecture. Below is a summary of reported performance metrics for various applications.

| Application | Carbazole Derivative Example | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Color (CIE Coordinates) | Reference |

| Blue TADF Host | 4N-oCBP | ITO/PEDOT:PSS/Host:Dopant/TPBi/LiF/Al | 16.2 | - | - | Blue | [1] |

| Blue Emitter | BCzB-PIM | ITO/HATCN/TAPC/BCzB-PIM/TPBi/LiF/Al | 4.43 | 11,364 | - | Deep-Blue (0.159, 0.080) | |